![molecular formula C17H17N3O2 B14223505 (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol CAS No. 827031-07-2](/img/structure/B14223505.png)
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a methanol group and a 4-methoxyphenylmethylamino group, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Methanol Group: The methanol group can be introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution with 4-Methoxyphenylmethylamino Group: This step involves nucleophilic substitution reactions where the quinazoline core is reacted with 4-methoxybenzylamine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Bases like potassium carbonate or sodium hydride, and nucleophiles such as amines or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds with similar core structures but different substituents.
4-Methoxyphenyl Derivatives: Compounds featuring the 4-methoxyphenyl group but with different core structures.
Uniqueness
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group, 4-methoxyphenylmethylamino substitution, and quinazoline core make it a versatile compound for various applications, distinguishing it from other similar molecules.
特性
CAS番号 |
827031-07-2 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]methanol |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-18-17-14-4-2-3-5-15(14)19-16(11-21)20-17/h2-9,21H,10-11H2,1H3,(H,18,19,20) |
InChIキー |
KBBJRGWKXIRWBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
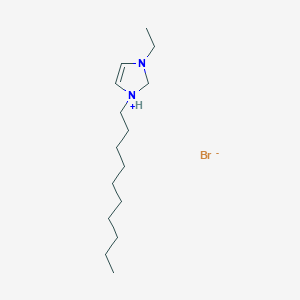
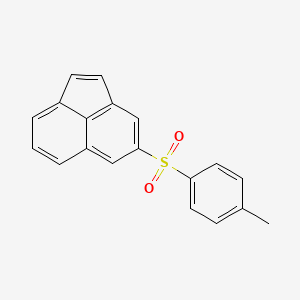
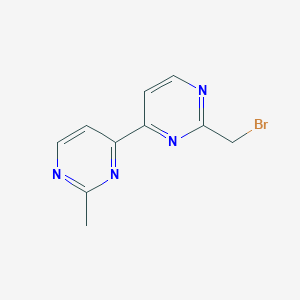
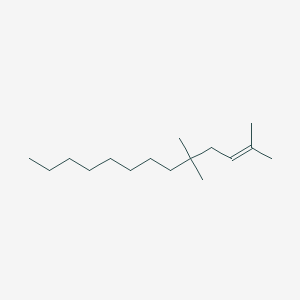
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
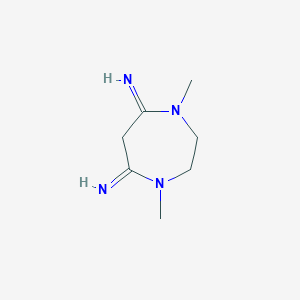
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
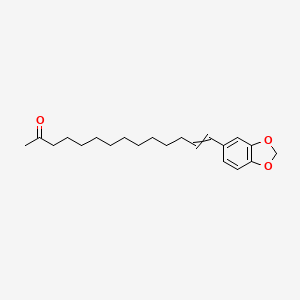
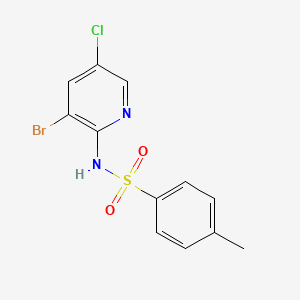

![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
